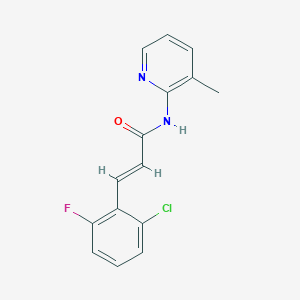![molecular formula C16H18O5 B5745732 isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as IDCA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. IDCA is a derivative of coumarin, a natural compound found in plants that has been studied for its various biological activities.
科学的研究の応用
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various areas of scientific research. One area of interest is its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are known to play a role in various pathological conditions, and the ability to detect them in real-time can aid in the understanding of disease mechanisms and the development of new therapies. isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential as an anti-cancer agent, with promising results in vitro and in vivo.
作用機序
The mechanism of action of isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to act as a prodrug that is activated by esterase enzymes in cells. The resulting compound then reacts with ROS, leading to the production of a fluorescent product. In cancer cells, isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis, or programmed cell death, through a mechanism that involves the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a research tool or therapeutic agent. In addition to its potential as a fluorescent probe and anti-cancer agent, isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
実験室実験の利点と制限
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its high yield synthesis, low toxicity, and potential as a fluorescent probe for real-time detection of ROS. However, there are also limitations to its use, including the need for esterase enzymes to activate the compound and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of analogs with improved properties, such as increased specificity for ROS or improved anti-cancer activity. Another area of interest is the use of isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a tool for studying disease mechanisms, such as the role of ROS in neurodegenerative diseases. Overall, isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate shows promise as a versatile compound with potential applications in various areas of scientific research.
合成法
Isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process involving the reaction of coumarin with isopropyl chloroacetate and sodium hydride. The resulting product is purified through column chromatography to obtain pure isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. This synthetic method provides a high yield of the compound and allows for easy modification of the structure to create analogs with potentially improved properties.
特性
IUPAC Name |
propan-2-yl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-15(17)8-19-12-5-6-13-10(3)11(4)16(18)21-14(13)7-12/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDQSZLXWANSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

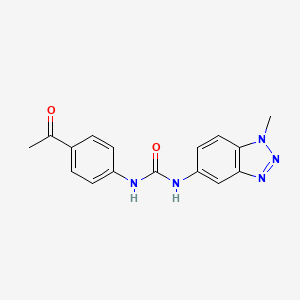

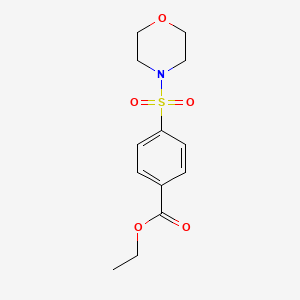
![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)
![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)
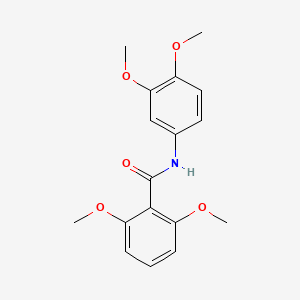
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)

![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)

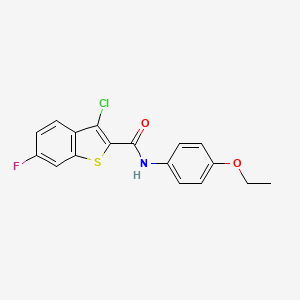
![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)
